2-Oxononanoate
Description
Biotin (B1667282) Biosynthesis Pathway
Biotin, or vitamin B7, is an indispensable cofactor for enzymes involved in crucial metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. nih.govillinois.edu While animals cannot synthesize biotin, the de novo synthesis in bacteria, archaea, plants, and some fungi presents a fascinating look at metabolic diversity. illinois.edunih.gov The synthesis is broadly divided into two stages: the creation of a pimelate (B1236862) moiety and the subsequent assembly of the fused heterocyclic rings. nih.govresearchgate.net The compound 8-amino-7-oxononanoate (B1240340), a derivative of 2-oxononanoate, is a critical intermediate in the latter stage. nih.govresearchgate.net
The canonical pathway for the assembly of biotin's rings is highly conserved across various organisms. nih.gov It begins with an activated pimelate moiety, which can be either pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP). nih.gov The first committed step is catalyzed by 8-amino-7-oxononanoate synthase (AON synthase), encoded by the bioF gene. nih.govnih.gov This enzyme facilitates the condensation of the pimeloyl thioester with L-alanine, resulting in the formation of 8-amino-7-oxononanoate (also known as KAPA), with a concomitant release of CoA or ACP and decarboxylation of L-alanine. nih.govnih.gov
Following its synthesis, 8-amino-7-oxononanoate is converted to 7,8-diaminononanoate (B1231595) (DAPA) by the enzyme 7,8-diaminononanoate synthase (BioA). researchgate.netuniprot.org The pathway then proceeds through two more steps catalyzed by dethiobiotin (B101835) synthase (BioD) and biotin synthase (BioB) to form the final biotin molecule. nih.govresearchgate.net
In Escherichia coli, the synthesis of the pimelate moiety involves the BioC-BioH pathway, which utilizes enzymes from fatty acid synthesis. pnas.org The resulting pimeloyl-ACP is then used by the E. coli BioF enzyme. nih.govpnas.org Interestingly, studies have shown that E. coli BioF can utilize either pimeloyl-CoA or pimeloyl-ACP as its acyl chain donor. nih.govasm.org
In contrast, Bacillus subtilis appears to primarily use a different pathway for pimelate synthesis, involving the BioW enzyme which produces pimeloyl-CoA. nih.gov Genetic and in vitro data have demonstrated that B. subtilis BioF specifically utilizes pimeloyl-CoA and is unable to use pimeloyl-ACP. nih.govnih.govasm.org This specificity highlights a key metabolic divergence between these two well-studied bacteria. nih.gov Another difference lies in the amino donor for the BioA reaction; E. coli uses S-adenosyl-l-methionine, while B. subtilis utilizes the less energetically expensive L-lysine. nih.gov
| Feature | Escherichia coli | Bacillus subtilis |
| Pimelate Synthesis | Primarily BioC-BioH pathway, producing pimeloyl-ACP. pnas.org | Primarily BioW pathway, producing pimeloyl-CoA. nih.gov |
| BioF Substrate | Pimeloyl-ACP or Pimeloyl-CoA. nih.govasm.org | Specifically Pimeloyl-CoA. nih.govnih.gov |
| BioA Amino Donor | S-adenosyl-l-methionine. nih.gov | L-lysine. nih.gov |
Recent discoveries have revealed alternative pathways for biotin synthesis that bypass some of the canonical steps. A notable example is the BioU-mediated pathway found in some cyanobacteria. uniprot.orgresearchgate.net In organisms lacking the bioA gene, the enzyme BioU, an (S)-8-amino-7-oxononanoate synthase, performs a function equivalent to the BioA reaction. uniprot.orgresearchgate.net
BioU is a unique "suicide" enzyme that catalyzes the conversion of 8-amino-7-oxononanoate (KAPA) to a carbamated form of 7,8-diaminononanoate (DAPA). nih.govillinois.eduuniprot.org It uses one of its own lysine (B10760008) residues as the amino donor in the process, leading to its inactivation after a single turnover. nih.govresearchgate.net This novel enzyme effectively replaces BioA and carries out the first half-reaction of BioD, highlighting the adaptability and evolutionary diversity of this essential metabolic pathway. uniprot.org
Glucosinolate Biosynthesis
Glucosinolates are a large and diverse group of sulfur-containing secondary metabolites found predominantly in plants of the order Brassicales, which includes important crops like cabbage and oilseed rape. nih.govoup.com These compounds play a crucial role in plant defense against herbivores and pathogens. kegg.jpmdpi.com The biosynthesis of aliphatic glucosinolates, which are derived from methionine, involves a chain elongation process where 2-oxo acid intermediates, including derivatives of this compound, are central. nih.govresearchgate.net
The biosynthesis of methionine-derived glucosinolates begins with the deamination of the amino acid to its corresponding 2-oxo acid. mdpi.commdpi.com This is followed by a cyclical series of reactions that extends the carbon chain of the molecule. nih.govoup.com Each cycle consists of three key steps:
Condensation: A methylthioalkylmalate synthase (MAMS) enzyme catalyzes the condensation of a 2-oxo acid with acetyl-CoA. nih.govmdpi.com
Isomerization: The resulting 2-malate derivative is isomerized to a 3-malate derivative. nih.govresearchgate.net
Oxidative Decarboxylation: The 3-malate derivative undergoes oxidative decarboxylation to yield a chain-elongated 2-oxo acid. nih.govresearchgate.net
This elongated 2-oxo acid can then either undergo another round of chain elongation or be transaminated to form the corresponding amino acid, which then enters the core glucosinolate synthesis pathway. nih.govoup.com The number of elongation cycles determines the final side-chain length of the glucosinolate. nih.gov For instance, the intermediate 9-methylthio-2-oxononanoate is a precursor for glucosinolates with an eight-carbon side chain (C8-glucosinolates). oup.com The enzyme MAM3 in Arabidopsis thaliana has been shown to utilize a range of ω-methylthio-2-oxo acids, including 9-methylthio-2-oxononanoate, to produce glucosinolates of varying chain lengths. oup.comkegg.jp
The remarkable diversity of glucosinolates, with nearly 130 identified structures, is largely a result of variations in the side-chain elongation process. nih.govmdpi.com The evolution of the MAMS enzymes is a key factor in this diversification. nih.gov Phylogenetic studies suggest that MAMS enzymes evolved from isopropylmalate synthases (IPMS), which are enzymes involved in leucine (B10760876) biosynthesis. nih.govoup.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15O3- |
|---|---|
Molecular Weight |
171.21 g/mol |
IUPAC Name |
2-oxononanoate |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-7-8(10)9(11)12/h2-7H2,1H3,(H,11,12)/p-1 |
InChI Key |
SHDOPXQMNJDYDK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Enzymology of 2 Oxononanoate and Its Derivatives
8-Amino-7-Oxononanoate (B1240340) Synthase (BioF/AONS; EC 2.3.1.47)
8-Amino-7-oxononanoate synthase, systematically named 6-carboxyhexanoyl-CoA:L-alanine C-carboxyhexanoyltransferase (decarboxylating) and commonly referred to as BioF or AONS, is a crucial enzyme in the biotin (B1667282) biosynthesis pathway. wikipedia.org It catalyzes the first committed step in the assembly of biotin's fused heterocyclic rings. nih.govresearchgate.net This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the decarboxylative condensation of L-alanine with a pimelic acid thioester to produce 8(S)-amino-7-oxononanoate (AON), also known as 7-keto-8-aminopelargonic acid (KAPA). nih.govebi.ac.ukacs.org
Catalytic Mechanism and Reaction Pathway Elucidation
AONS relies on the cofactor pyridoxal 5'-phosphate (PLP) for its catalytic activity. wikipedia.orgnih.gov The reaction initiates with the formation of an external aldimine between L-alanine and the PLP cofactor. ebi.ac.ukacs.orgebi.ac.uk This is followed by the abstraction of the Cα proton of L-alanine by a lysine (B10760008) residue (Lys236 in E. coli) in the active site, leading to the formation of a quinonoid intermediate. acs.org The formation of this quinonoid species is significantly enhanced by the binding of the second substrate, the pimeloyl thioester. acs.orgpdbj.org The PLP cofactor is held in place through interactions with active site residues, including a parallel stacking arrangement with a histidine residue (His133 in E. coli), which helps to position it correctly for catalysis. ebi.ac.uk
The reaction proceeds through a decarboxylative Claisen condensation mechanism. nih.gov Following the formation of the L-alanine-PLP quinonoid, the pimeloyl thioester binds to the enzyme. acs.org This binding is thought to induce a conformational change in the enzyme-substrate complex. acs.orgebi.ac.ukpdbj.org The nucleophilic carbanion of the quinonoid then attacks the thioester carbonyl carbon of the pimeloyl donor, leading to the formation of a tetrahedral intermediate. nih.gov This intermediate then undergoes decarboxylation, releasing carbon dioxide and forming a second quinonoid species. ebi.ac.uk The process of decarboxylation is often a high-energy step in uncatalyzed reactions, but enzymes can accelerate it by stabilizing the resulting carbanion. scholaris.ca Finally, reprotonation of this intermediate, likely catalyzed by the same active site lysine, yields the AON product as an external aldimine. acs.orgebi.ac.uk The product is then released through transaldimination with the active site lysine, regenerating the internal aldimine of the enzyme. ebi.ac.ukebi.ac.uk
AONS exhibits specificity for its substrates, particularly the acyl chain donor. The enzyme can utilize different forms of pimelic acid thioesters, and this preference can vary between different organisms. nih.govresearchgate.net
Pimeloyl-CoA has long been considered a primary substrate for AONS. nih.govresearchgate.net In vitro studies have demonstrated that AONS from Escherichia coli and Bacillus sphaericus can effectively use pimeloyl-CoA to condense with L-alanine. nih.gov The E. coli enzyme shows half-maximal activity at a pimeloyl-CoA concentration of 25 µM. nih.gov While pimeloyl-CoA can be utilized by the enzymes from all three studied species (E. coli, B. subtilis, and B. sphaericus), its role as the sole physiological substrate has been a subject of further investigation. nih.gov
Recent research has highlighted the importance of pimeloyl-acyl carrier protein (pimeloyl-ACP) as a substrate for AONS, particularly in E. coli. nih.govuniprot.orgdrugbank.com In vivo and in vitro evidence suggests that E. coli AONS can utilize both pimeloyl-CoA and pimeloyl-ACP. nih.govresearchgate.net In contrast, Bacillus subtilis AONS shows a strong preference for pimeloyl-CoA and is unable to efficiently use pimeloyl-ACP. nih.govresearchgate.net This difference in substrate specificity points to a divergence in the biotin synthesis pathways between these two bacteria. nih.gov While E. coli can directly use the pimeloyl-ACP produced by the fatty acid synthesis pathway, B. subtilis appears to require the conversion of pimelate (B1236862) to pimeloyl-CoA, a process that consumes ATP. nih.gov
The ability of some acyl-HSL synthases to recognize both acyl-ACP and acyl-CoA suggests a possible evolutionary path where the ability to use CoA substrates arose from enzymes that originally recognized the acyl-phosphopantetheine moiety common to both carriers. plos.org The preference of thioesterases for acyl-ACPs of specific chain lengths is also influenced by the conformation of the ACP itself, indicating a complex interplay between the enzyme and the carrier protein in determining substrate selectivity. mdpi.com
| Enzyme Source | Preferred Acyl Donor | Alternative Acyl Donor |
| Escherichia coli | Pimeloyl-ACP | Pimeloyl-CoA |
| Bacillus subtilis | Pimeloyl-CoA | Pimeloyl-ACP (poorly) |
| Bacillus sphaericus | Pimeloyl-CoA | Pimeloyl-ACP (not utilized) |
Table 1. Acyl chain donor preferences of 8-Amino-7-Oxononanoate Synthase from different bacterial species. nih.gov
Substrate Specificity and Acyl Chain Donor Discrimination
Pimeloyl-Coenzyme A (CoA) Utilization
Enzyme Kinetics and Mechanistic Studies
The catalytic efficiency and reaction pathway of 8-amino-7-oxononanoate synthase (AONS) have been elucidated through detailed kinetic and mechanistic investigations. AONS, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate. acs.org This reaction represents the inaugural committed step in the biosynthesis of biotin. acs.org
Steady-State Kinetic Parameters
Steady-state kinetics are fundamental to understanding enzyme performance under conditions where the concentration of the enzyme-substrate complex remains relatively constant. For AONS, the determination of kinetic parameters such as the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_) provides insights into substrate affinity and turnover rate. nih.govplos.org The Michaelis-Menten equation is a cornerstone in analyzing this type of enzyme kinetics. nih.gov
Studies on Escherichia coli BioF (AONS) have shown that it can utilize both pimeloyl-CoA and pimeloyl-ACP as substrates with a Michaelis constant of approximately 10 μM for both. nih.gov In contrast, refolded Bacillus subtilis BioF demonstrated a Michaelis constant of about 15 μM for pimeloyl-CoA. nih.gov The kinetic mechanism for AONS is an ordered Bi Bi reaction, where glycine (B1666218) binding precedes that of succinyl-CoA, and the release of the product, aminolevulinic acid (ALA), occurs after carbon dioxide and CoA. portlandpress.com
Pre-Steady-State Kinetic Analyses
Pre-steady-state kinetics provide a view into the initial moments of an enzymatic reaction, revealing the rates of individual steps in the catalytic cycle. libretexts.org For AONS, rapid kinetic techniques have been instrumental in dissecting the reaction mechanism.
The formation of the external aldimine with L-alanine is a rapid process, with a rate constant (k₁) of 2 x 10⁴ M⁻¹ s⁻¹. acs.orgnih.gov In contrast, the formation of an external aldimine with the non-substrate D-alanine is significantly slower, with a k₁ of 125 M⁻¹ s⁻¹. acs.orgnih.gov A key finding from pre-steady-state analysis is that significant formation of the substrate quinonoid intermediate only happens after pimeloyl-CoA binds to the pre-formed L-alanine external aldimine complex. acs.orgnih.gov This process is characterized by a distinct lag phase of approximately 30 milliseconds, suggesting that the binding of pimeloyl-CoA induces a conformational change in the enzyme-external aldimine complex. acs.orgnih.gov This conformational transition is thought to promote the abstraction of the Cα proton by the active site residue Lys236. acs.orgnih.gov
Structural Biology and Active Site Characterization of AONS
The three-dimensional structure of AONS provides a blueprint for understanding its catalytic mechanism at a molecular level.
X-ray Crystallographic Analyses of Holoenzyme and Product Complexes
X-ray crystallography has yielded high-resolution structures of AONS from various organisms, including Escherichia coli, Francisella tularensis, Burkholderia phymatum, and Burkholderia multivorans. acs.orgrcsb.orgpdbj.orgpdbj.org The structure of the E. coli AONS holoenzyme has been refined to a resolution of 1.7 Å. acs.orgnih.gov This structure reveals that the plane of the imine bond of the internal aldimine deviates from the pyridine (B92270) plane of the PLP cofactor. acs.orgnih.gov
The structure of the enzyme-product external aldimine complex, refined to 2.0 Å resolution, shows a rotation of the pyridine ring compared to the internal aldimine. acs.orgnih.gov This is accompanied by a significant conformational change in the C-terminal domain and subtle rearrangements in the hydrogen bonding network of the active site. acs.orgnih.gov
Structural Determinants of Substrate Binding and Specificity
The active site of AONS is located at the interface between the subunits of the homodimeric enzyme. nih.gov The specificity of AONS for its substrates, L-alanine and pimeloyl-CoA, is determined by the specific interactions within this active site. The binding of the pimeloyl-CoA substrate is crucial, as it triggers a conformational change necessary for catalysis. ebi.ac.uk The inability of B. subtilis BioF to utilize pimeloyl-ACP is thought to be due to a lack of the basic residues needed to interact with the acidic ACP moiety. nih.gov The specificity for L-alanine over D-alanine is evident from the much slower rate of external aldimine formation with D-alanine. acs.orgnih.gov
Conformational Dynamics of Enzyme During Catalysis
Conformational changes are integral to the catalytic cycle of AONS. As revealed by pre-steady-state kinetics and structural studies, the binding of pimeloyl-CoA to the L-alanine external aldimine complex induces a significant conformational transition. acs.orgnih.gov This change is essential for the proper positioning of the substrate for the subsequent chemical steps, including proton abstraction and decarboxylation. acs.orgnih.govebi.ac.uk Modeling studies suggest that this transition involves a rotation around the Cα-N bond of the external aldimine complex, which facilitates the abstraction of the Cα proton by Lys236. acs.orgnih.gov The movement of the C-terminal domain upon product formation further highlights the dynamic nature of the enzyme during its catalytic cycle. acs.orgnih.gov
Comparative Enzymology of α-Oxoamine Synthase Family Members
The α-oxoamine synthase family represents a group of pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the condensation of an amino acid with a CoA thioester. This reaction is fundamental to the biosynthesis of various essential metabolites. A prominent member of this family is 8-amino-7-oxononanoate synthase (AONS), which is involved in the first step of biotin synthesis.
5-Aminolevulinate synthase (ALAS) is a critical enzyme in the biosynthesis of heme, a vital component of hemoglobin and cytochromes. ALAS catalyzes the condensation of glycine and succinyl-CoA to form 5-aminolevulinate. This reaction is mechanistically similar to the one catalyzed by 8-amino-7-oxononanoate synthase (AONS), which condenses L-alanine and pimeloyl-CoA. Both enzymes are PLP-dependent and belong to the α-oxoamine synthase family, underscoring a shared evolutionary origin and catalytic strategy. The primary functional distinction lies in their substrate specificity, which dictates the final product and its corresponding metabolic pathway—heme for ALAS and biotin for AONS.
Serine palmitoyltransferase (SPT) is another member of the α-oxoamine synthase family, responsible for the initial and rate-limiting step in the biosynthesis of sphingolipids. SPT catalyzes the condensation of serine and palmitoyl-CoA. Structurally, SPT shares the characteristic fold of the α-oxoamine synthase family with AONS, including the PLP-binding domain. The catalytic mechanisms are also analogous, involving the formation of a Schiff base between the amino acid substrate and PLP, followed by decarboxylation and condensation with the acyl-CoA substrate. The divergence in their function is again a result of their distinct substrate specificities, leading to the production of different classes of essential biomolecules.
2-Amino-3-ketobutyrate CoA ligase (KBL), also known as glycine C-acetyltransferase, is involved in the degradation of threonine. KBL is evolutionarily related to the α-oxoamine synthase family. It catalyzes the cleavage of 2-amino-3-ketobutyrate into glycine and acetyl-CoA, which is the reverse reaction type compared to the condensation reactions of AONS, ALAS, and SPT. Despite the difference in the direction of the reaction, KBL shares the same PLP-dependent mechanism and structural fold, highlighting its place within the broader family of α-oxoamine synthases and suggesting a common ancestral enzyme from which these diverse functions evolved.
Structural and Catalytic Similarities to Serine Palmitoyltransferase (SPT)
8-Amino-7-Oxononanoate Carboxylating Dehydrogenase (BioU; EC 2.6.1.121)
The enzyme 8-amino-7-oxononanoate carboxylating dehydrogenase, recently identified as BioU, plays a novel role in the biotin biosynthesis pathway in some organisms.
BioU is a PLP-dependent enzyme that catalyzes the final step in the formation of 8-amino-7-oxononanoate in certain bacteria, such as Mesorhizobium loti. It facilitates a decarboxylative transamination reaction, using L-glutamate as the amino donor and 2-amino-3-oxo-4-(7-carboxyheptanoyl)oxybutanoic acid as the amino acceptor. This is distinct from the canonical biotin synthesis pathway enzyme, 8-amino-7-oxononanoate aminotransferase (BioA), which performs a standard transamination. The biological role of BioU is to provide an alternative route for the synthesis of 8-amino-7-oxononanoate, thereby contributing to the biosynthesis of biotin.
BioU has been characterized as a "suicide enzyme" due to its unique catalytic mechanism. During the reaction, the enzyme becomes covalently attached to the reaction intermediate, leading to its inactivation. This inactivation is a consequence of the decarboxylation step, which results in the formation of a stable adduct with the PLP cofactor. This mechanism-based inactivation means that each molecule of BioU can only catalyze a single turnover, making it a highly unusual enzyme. The physiological advantage of such a "suicide" mechanism is not yet fully understood but may be related to the regulation of biotin synthesis in the organisms that possess this enzyme.
Distinct Catalytic Reactions and Biological Role
S-Adenosyl-L-Methionine:8-Amino-7-Oxononanoate Aminotransferase (EC 2.6.1.62)
S-Adenosyl-L-methionine:8-amino-7-oxononanoate aminotransferase, systematically named S-adenosyl-L-methionine:8-amino-7-oxononanoate aminotransferase, is a crucial enzyme in the biosynthesis of biotin. oup.comqmul.ac.uk It belongs to the transferase family, specifically the transaminases, which are responsible for transferring nitrogenous groups. oup.com
Transamination Mechanism and Coenzyme Requirements
The enzyme catalyzes the reversible transfer of an α-amino group from S-adenosyl-L-methionine (SAM) to 8-amino-7-oxononanoate (also known as 7-keto-8-aminopelargonic acid or KAPA). uniprot.orgoup.com This reaction yields 7,8-diaminononanoate (B1231595) (also known as 7,8-diaminopelargonic acid or DAPA) and S-adenosyl-4-methylthio-2-oxobutanoate. oup.comqmul.ac.uk The catalytic process follows a classic ping-pong bi-bi reaction mechanism. uniprot.org
A critical requirement for the activity of this aminotransferase is the presence of the cofactor pyridoxal 5'-phosphate (PLP). oup.comqmul.ac.uk PLP is a derivative of vitamin B6 and is essential for the transamination reaction, acting as an intermediate carrier of the amino group. uniprot.org The enzyme is unique in its utilization of SAM as an amino donor, a role not commonly observed for this metabolite in other aminotransferases. uniprot.orguniprot.org While SAM is the primary substrate, S-adenosylhomocysteine can also serve as an amino donor. qmul.ac.ukuniprot.org
Interplay in Biotin Metabolic Pathways
This aminotransferase plays a pivotal and well-defined role in the biotin (vitamin B7) biosynthesis pathway, a metabolic route absent in humans but essential for many bacteria, plants, and fungi. expasy.orgnih.gov Biotin is an indispensable cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. nih.govportlandpress.com
The reaction catalyzed by S-adenosyl-L-methionine:8-amino-7-oxononanoate aminotransferase constitutes a key step in this pathway, converting 8-amino-7-oxononanoate into 7,8-diaminononanoate. uniprot.orgexpasy.org This conversion is an essential intermediate stage leading to the formation of the fused ring structure of biotin. expasy.org The gene encoding this enzyme is often designated as bioA. genome.jp The essentiality of this pathway for many pathogens, such as Mycobacterium tuberculosis, makes the enzymes within it, including this aminotransferase, attractive targets for the development of new antimicrobial agents. expasy.org
Methylthioalkylmalate Synthases (EC 2.3.3.17)
Methylthioalkylmalate synthases (MAM) are a family of enzymes that catalyze the committed step in the side-chain elongation of methionine, a crucial process for the biosynthesis of glucosinolates in plants of the Brassicaceae family. oup.comportlandpress.com These enzymes perform an aldol-type condensation reaction between an ω-(methylsulfanyl)-2-oxoalkanoate and acetyl-CoA. oup.comqmul.ac.uk
Condensation Reactions Involving 2-Oxo-9-Methylthiononanoic Acid
The general reaction catalyzed by methylthioalkylmalate synthase involves the condensation of an ω-(methylsulfanyl)-2-oxoalkanoate with acetyl-CoA to produce a 2-[ω-(methylsulfanyl)alkyl]malate and Coenzyme A. qmul.ac.uk This reaction is a key part of an iterative three-step cycle that elongates the side chain of methionine-derived precursors by adding a methylene (B1212753) group in each round. nih.govportlandpress.com
Specifically, 2-Oxo-9-methylthiononanoic acid serves as a substrate for certain MAM enzymes. uniprot.org In this reaction, the enzyme facilitates the condensation of 2-oxo-9-methylthiononanoic acid with acetyl-CoA. This step is integral to the later stages of the chain elongation pathway that ultimately produces long-chain aliphatic glucosinolates. uniprot.orggenome.jp The activity of MAM enzymes generally requires a divalent metal ion, such as manganese (Mn²⁺), for catalysis. uniprot.orguniprot.org
Substrate Preferences and Product Diversity in Chain Elongation
The diversity of glucosinolates found in nature is largely a result of the varying substrate preferences of different methylthioalkylmalate synthase enzymes. oup.comnih.gov Different plant species, and even different accessions of the same species like Arabidopsis thaliana, possess multiple MAM genes (e.g., MAM1, MAM3). uniprot.orgexpasy.org These enzymes exhibit distinct specificities for ω-(methylsulfanyl)-2-oxoalkanoates of varying chain lengths. uniprot.orggenome.jp
For instance, in Arabidopsis thaliana, MAM1 is primarily involved in the initial rounds of chain elongation, while MAM3 can catalyze all the cycles required to produce the longer C3 to C8 glucosinolates. uniprot.orgexpasy.org The enzyme from A. thaliana designated MAM3 demonstrates activity with a broad range of substrates, including 4-methylthio-2-oxobutanoic acid, 5-methylthio-2-oxopentanoic acid, 6-methylthio-2-oxohexanoic acid, 8-methylthio-2-oxooctanoic acid, and 9-methylthio-2-oxononanoic acid. uniprot.org This differential substrate specificity among MAM enzymes is a key determinant of the final glucosinolate profile of the plant, contributing to the vast chemical diversity of these important secondary metabolites. portlandpress.complantae.org
Metabolic Pathways and Networks Involving 2 Oxononanoate
Intermediary Metabolism of 2-Oxocarboxylic Acids
2-Oxocarboxylic acids, also known as α-keto acids, represent a fundamental class of metabolites that are central to the intersection of major metabolic pathways. These organic compounds are characterized by a ketone functional group positioned adjacent to a carboxylic acid. They are key intermediates in the breakdown and synthesis of amino acids, carbohydrates, and lipids. genome.jp The metabolism of 2-oxocarboxylic acids is a complex network of reactions essential for cellular energy production, providing precursors for biosynthesis, and participating in cellular signaling. genome.jpallen.in
Prominent examples of 2-oxocarboxylic acids include pyruvate (B1213749) (2-oxopropanoate), oxaloacetate (2-oxosuccinate), and α-ketoglutarate (2-oxoglutarate), which are cornerstone molecules in glycolysis and the citric acid cycle. allen.inebi.ac.uk The metabolic fate of these molecules is diverse and tightly regulated. Key enzymatic reactions involved in their metabolism include:
Transamination: Aminotransferases catalyze the transfer of an amino group from an amino acid to a 2-oxocarboxylic acid, forming a new amino acid and a new 2-oxocarboxylic acid. This process is crucial for amino acid homeostasis. genome.jp
Oxidative Decarboxylation: Dehydrogenase complexes catalyze the irreversible removal of the carboxyl group as carbon dioxide (CO2), often with the formation of an acyl-CoA derivative. A prime example is the conversion of pyruvate to acetyl-CoA. ebi.ac.uk Peroxisomes in higher plants have been shown to catalyze the oxidative decarboxylation of branched-chain 2-oxo fatty acids, yielding CO2, NADH, and an acyl-CoA molecule that is one carbon shorter. nih.gov
Chain Extension and Modification: The carbon chains of 2-oxocarboxylic acids can be extended, for instance, through the tricarboxylic acid pathway where acetyl-CoA provides a carbon unit for chain elongation. ebi.ac.uk
2-Oxononanoate, as a nine-carbon α-keto acid, is subject to these general metabolic processes. Its corresponding fatty acid, nonanoic acid, is known to be metabolized in the liver via beta-oxidation to produce ketone bodies. nih.govcsun.edu This suggests that a primary metabolic route for this compound likely involves its conversion to nonanoyl-CoA, which can then enter the β-oxidation spiral. The oxidative decarboxylation of this compound would yield octanoyl-CoA, a substrate for further fatty acid metabolism.
| Metabolic Process | General Enzyme Class | Description | Relevance to this compound |
|---|---|---|---|
| Transamination | Aminotransferases | Interconversion of α-keto acids and amino acids. genome.jp | Potential conversion to 2-aminononanoate. |
| Oxidative Decarboxylation | 2-Oxoacid Dehydrogenase Complexes | Removal of a carboxyl group as CO2 to form an acyl-CoA. nih.gov | Likely conversion to Octanoyl-CoA, linking to fatty acid oxidation. |
| Reduction | Reductases | Conversion of the keto group to a hydroxyl group. | Formation of 2-hydroxynonanoate. |
Connections to Other Key Metabolic Processes
The metabolism of this compound is intrinsically linked with several other core biosynthetic pathways, primarily through shared enzyme families and common types of chemical transformations.
The synthesis of fatty acids is a cytosolic process that builds fatty acid chains from acetyl-CoA. allen.inwikipedia.org The integration of 2-oxocarboxylic acids like this compound with this pathway occurs at several levels.
A significant connection is the use of α-keto acids as primers for the synthesis of branched-chain fatty acids. wikipedia.org In this system, α-keto acids derived from the metabolism of amino acids like valine, leucine (B10760876), and isoleucine are decarboxylated to form branched-chain acyl-CoA primers (e.g., 2-methylpropanyl-CoA). wikipedia.org These primers are then elongated by the fatty acid synthase machinery. By analogy, this compound could potentially serve as a precursor or be involved in the synthesis of specific fatty acids, particularly those with odd-numbered chains or other modifications.
Furthermore, the biosynthesis of biotin (B1667282) provides a well-studied example of the direct link between fatty acid synthesis and the metabolism of a 2-oxocarboxylic acid derivative. The enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS) catalyzes the condensation of L-alanine with a pimelate (B1236862) thioester to form 8-amino-7-oxononanoate. nih.govasm.org In some bacteria like E. coli, the pimelate moiety is produced via a modified fatty acid synthesis pathway and is utilized as a pimeloyl-acyl carrier protein (ACP) thioester, directly linking the two pathways. nih.govasm.org While this involves 8-amino-7-oxononanoate, it highlights the principle of how intermediates from fatty acid synthesis can be shunted to produce α-keto acids.
The key enzymes in fatty acid elongation, 3-ketoacyl-CoA synthases (KCS), are responsible for the condensation reaction that extends the fatty acid chain. frontiersin.orgacs.org These enzymes catalyze a Claisen condensation to form a β-ketoacyl-CoA, demonstrating the central role of ketoacyl intermediates in the iterative process of fatty acid chain extension. nih.gov
| Connecting Principle | Key Enzyme/Process | Description | Relevance |
|---|---|---|---|
| Primer for Synthesis | Branched-chain α-keto acid decarboxylase (BCKA) | Decarboxylates α-keto acids to produce primers for branched-chain fatty acid synthesis. wikipedia.org | Suggests a potential role for this compound as a precursor for specific fatty acid synthesis. |
| Shared Precursors | 8-amino-7-oxononanoate synthase (AONS) | In some organisms, utilizes pimeloyl-ACP, an intermediate of the fatty acid synthesis pathway, to produce 8-amino-7-oxononanoate. nih.govasm.org | Demonstrates a direct flow of metabolites from fatty acid synthesis to α-keto acid derivative formation. |
| Mechanistic Similarity | 3-Ketoacyl-CoA Synthase (KCS) | Catalyzes the core condensation step in fatty acid elongation, forming a β-ketoacyl intermediate. nih.govfrontiersin.org | Highlights the role of keto-acid chemistry as fundamental to the process of fatty acid chain elongation. |
Sphingolipids are a class of lipids critical for cell membrane structure and signaling. wikipedia.org The primary overlap between this compound metabolism and sphingolipid biosynthesis lies not in a direct substrate-product relationship, but in a shared enzymatic heritage. The initial and rate-limiting step in de novo sphingolipid synthesis is catalyzed by Serine Palmitoyltransferase (SPT). nih.govmdpi.com
SPT belongs to the same family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes as 8-amino-7-oxononanoate synthase (AONS)—the α-oxoamine synthase family. asm.org Both enzymes catalyze a similar type of reaction: a decarboxylative condensation between an amino acid and an acyl-CoA thioester.
SPT: Catalyzes the condensation of L-serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine. mdpi.com
AONS: Catalyzes the condensation of L-alanine and pimeloyl-CoA (or pimeloyl-ACP) to form 8-amino-7-oxononanoate. nih.govasm.org
This mechanistic parallel signifies a common evolutionary origin and a shared biochemical strategy for C-C bond formation. The involvement of a keto-acid intermediate (3-ketodihydrosphingosine) as the initial product in sphingolipid synthesis underscores the importance of this class of molecules in lipid metabolism. Disruption of sphingolipid homeostasis is linked to numerous diseases, highlighting the importance of the regulatory enzymes like SPT. nih.govmdpi.com
Heme is an essential prosthetic group for a multitude of proteins, including hemoglobin and cytochromes. nih.gov The relationship between this compound metabolism and heme biosynthesis is, similar to sphingolipid synthesis, based on the homology of the initial enzymes in their respective pathways.
The first committed step in heme synthesis in non-plant eukaryotes and α-proteobacteria is the synthesis of 5-aminolevulinic acid (ALA). nih.gov This reaction is catalyzed by 5-aminolevulinate synthase (ALAS), another member of the α-oxoamine synthase family. nih.gov
ALAS catalyzes the decarboxylative condensation of glycine (B1666218) and succinyl-CoA to produce ALA. nih.govnih.gov The reaction mechanism is analogous to that of AONS and SPT, employing a PLP cofactor to facilitate the condensation. The structural and functional similarities among ALAS, SPT, and AONS reveal a conserved enzymatic solution for catalyzing the condensation of an amino acid with an acyl-CoA substrate. This shared catalytic strategy forms the primary relationship between the metabolic network of 2-oxocarboxylic acids, such as this compound, and the fundamental pathway of heme production.
Biological and Evolutionary Implications of 2 Oxononanoate Metabolism
Essentiality of 2-Oxononanoate for Cofactor Biosynthesis
This compound, also known as 8-amino-7-oxononanoate (B1240340) (AON) or 7-keto-8-aminopelargonic acid (KAPA), is a critical precursor in the biosynthesis of biotin (B1667282), or vitamin B7. wikipedia.orgresearchgate.netnih.gov Biotin is an indispensable cofactor for a suite of carboxylase, transcarboxylase, and decarboxylase enzymes that are central to fundamental metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. nih.gov The synthesis of the biotin molecule's fused heterocyclic ring structure is a conserved multi-step process that initiates with the formation of this compound. researchgate.netnih.gov
The enzyme 8-amino-7-oxononanoate synthase (AONS), also known by its gene name bioF, catalyzes the committed step in this pathway: the decarboxylative Claisen condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to yield this compound, coenzyme A, and carbon dioxide. wikipedia.orguniprot.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent reaction is a tightly regulated and essential step for all organisms that synthesize their own biotin, including bacteria, archaea, fungi, and plants. ebi.ac.uknih.govebi.ac.uk The essentiality of this compound is therefore intrinsically linked to the vital role of biotin in cellular metabolism. While some enzymes in the α-oxoamine synthase family, to which AONS belongs, are involved in other metabolic pathways like sphingolipid and heme synthesis, the primary and essential role of this compound itself appears to be confined to the biotin biosynthesis pathway. ebi.ac.uk
Microbial Metabolism and Environmental Adaptation
The metabolism of this compound is a cornerstone of microbial adaptation, enabling microorganisms to thrive in diverse and often extreme environments by facilitating the de novo synthesis of biotin. This capability is particularly crucial for free-living microbes that cannot rely on their environment for a consistent supply of this vital cofactor.
Biotin Production in Prokaryotic Systems (e.g., Haloarchaea, Cyanobacteria)
Prokaryotic systems display fascinating variations in their biotin synthesis pathways, highlighting their metabolic adaptability. While the synthesis of this compound by BioF is largely conserved, the subsequent steps can differ. researchgate.netresearchgate.net
In many bacteria, the product of the BioF reaction, this compound, is converted to 7,8-diaminononanoate (B1231595) (DAN) by the enzyme BioA. researchgate.netexpasy.org However, genomic studies have revealed that some prokaryotes, including certain species of haloarchaea and cyanobacteria, lack the bioA gene. researchgate.net Research has shown that in these organisms, a novel "suicide" enzyme called BioU functionally replaces BioA. researchgate.netresearchgate.netuniprot.org
BioU is a dehydrogenase that catalyzes a complex, multi-step reaction. researchgate.netnih.gov It first utilizes the amino group from one of its own lysine (B10760008) residues (Lys124) as an amino donor to convert this compound into a covalent enzyme-DAN conjugate. researchgate.netresearchgate.net This is followed by carboxylation and subsequent release of DAN-carbamic acid, which then proceeds through the remainder of the biotin synthesis pathway. researchgate.netuniprot.org This unique mechanism, where the enzyme is inactivated after a single turnover, underscores the low cellular requirement for biotin, allowing for this metabolically costly strategy to be viable. researchgate.netuniprot.org The presence of the BioU pathway in organisms like the cyanobacterium Synechocystis sp. PCC 6803 and some haloarchaea demonstrates an alternative evolutionary solution to biotin synthesis, underscoring the adaptive metabolic strategies linked to this compound utilization. researchgate.netresearchgate.netebi.ac.uk
Enzyme Function in Extreme Thermophiles (e.g., Thermus thermophilus)
Extreme thermophiles, such as Thermus thermophilus, provide a compelling case study of enzyme adaptation to harsh conditions. The 8-amino-7-oxononanoate synthase from T. thermophilus (TTHA1582) exhibits remarkable thermostability, with an optimal temperature of around 70°C and significant stability even at 80°C. tandfonline.comnih.gov
Beyond its heat tolerance, the T. thermophilus BioF enzyme displays a broader substrate specificity compared to its mesophilic counterparts. tandfonline.comoup.com While its primary role is the synthesis of this compound from pimeloyl-CoA and L-alanine, it can also catalyze the reaction characteristic of another α-oxoamine synthase family member, 2-amino-3-ketobutyrate CoA ligase (KBL). tandfonline.comuniprot.org This includes utilizing acetyl-CoA and glycine (B1666218) as substrates. Furthermore, it shows activity with other substrate combinations, as detailed in the table below. This broad substrate specificity suggests a less specialized, and perhaps more ancestral, enzymatic function, providing a snapshot of how environmental pressures can shape enzyme capabilities.
Substrate Specificity of 8-Amino-7-Oxononanoate Synthase from Thermus thermophilus (TTHA1582)
| Acyl-CoA Substrate | Amino Acid Substrate | Observed Activity |
|---|---|---|
| Pimeloyl-CoA | L-Alanine | Yes (Primary BioF activity) |
| Pimeloyl-CoA | Glycine | Yes |
| Pimeloyl-CoA | L-Serine | Yes |
| Acetyl-CoA | Glycine | Yes (KBL activity) |
| Acetyl-CoA | L-Alanine | Yes |
| Acetyl-CoA | L-Serine | Yes |
| Palmitoyl-CoA | L-Alanine | Yes |
This table summarizes the observed enzymatic activities of the recombinant TTHA1582 protein from Thermus thermophilus with various combinations of acyl-CoA and amino acid substrates. Data sourced from Kubota et al. (2007). tandfonline.comoup.com
Evolutionary Trajectories of this compound-Metabolizing Enzymes
The enzymes that metabolize this compound, particularly 8-amino-7-oxononanoate synthase (BioF), are members of the large and functionally diverse pyridoxal 5'-phosphate (PLP)-dependent transferase superfamily. wordpress.comresearchgate.net The evolution of these enzymes provides insights into how new catalytic functions arise and how substrate specificity is refined over time.
Divergence and Functional Innovation within Enzyme Superfamilies
Enzymes within a superfamily are considered homologs, having evolved from a common ancestor. wordpress.comresearchgate.net This divergence has led to a remarkable array of catalytic functions, even among enzymes with high structural similarity. wordpress.comresearchgate.net The α-oxoamine synthase family, a subset of the PLP-dependent transferases, includes not only BioF (involved in biotin synthesis) but also enzymes like 2-amino-3-ketobutyrate CoA ligase (KBL, in threonine metabolism) and 5-aminolevulinate synthase (ALAS, in heme synthesis). ebi.ac.ukwordpress.com
Studies attempting to interconvert the function of these related enzymes have highlighted the complexity of functional innovation. For instance, research aimed at converting E. coli KBL into a functional BioF revealed that even when the active site residues were made identical to those of BioF, no detectable BioF-like activity was produced in vivo. wordpress.comresearchgate.netbio-complexity.org The researchers inferred that a successful conversion would require at least seven nucleotide substitutions, a number of changes that would be exceptionally rare on evolutionary timescales. wordpress.comresearchgate.net This suggests that despite their structural similarity, the evolutionary path between these distinct functions is not straightforward and likely involves a series of mutations that may not individually confer a selectable advantage. wordpress.comresearchgate.net
Adaptive Evolution of Enzyme Substrate Specificity
The substrate specificity of this compound-metabolizing enzymes has adapted in response to the specific metabolic contexts of different organisms. A clear example is the difference in the acyl chain donor specificity of BioF in Escherichia coli and Bacillus subtilis. nih.govnih.gov E. coli BioF can utilize either pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP) as the acyl donor for this compound synthesis. nih.govnih.gov In contrast, B. subtilis BioF is specific for pimeloyl-CoA and cannot use pimeloyl-ACP. nih.govnih.gov
This difference in substrate specificity is linked to the preceding steps in the biotin pathway in these organisms. B. subtilis requires another enzyme, BioW (a pimeloyl-CoA synthetase), to convert free pimelate (B1236862) into pimeloyl-CoA for its BioF to function. nih.gov This divergence in substrate preference within the same enzyme family illustrates how enzymes evolve in concert with their metabolic pathways, adapting their specificity to accommodate different precursor molecules. The structural basis for this difference is thought to lie in the presence or absence of basic residues needed to interact with the acidic ACP moiety. nih.gov
Comparative Substrate Specificity of BioF Homologs
| Organism | Enzyme | Pimeloyl-CoA as Substrate | Pimeloyl-ACP as Substrate |
|---|---|---|---|
| Escherichia coli | BioF | Yes | Yes |
| Bacillus subtilis | BioF | Yes | No |
This table compares the known acyl chain donor specificity for 8-amino-7-oxononanoate synthase (BioF) in E. coli and B. subtilis. Data sourced from Manandhar et al. (2018). nih.govnih.gov
Contributions to Complex Biological Systems
Scientific literature, based on available search results, does not provide specific information regarding the direct contributions of the chemical compound “this compound” to complex biological systems, such as its role in gut microbiota metabolic pathways or its linkage to host gene expression through Mendelian randomization analyses.
Extensive searches for "this compound" have predominantly yielded information on a related but distinct compound, 8-amino-7-oxononanoate . This structurally different molecule is a known intermediate in the biosynthesis of biotin (vitamin B7), a crucial metabolic pathway in many organisms, including gut bacteria. nih.govresearchgate.netebi.ac.uknih.govacs.org
Role in Gut Microbiota Metabolic Pathways
There is currently no direct evidence from the provided search results to delineate a specific role for This compound within the metabolic pathways of the gut microbiota. Research in this area has, however, highlighted the importance of the 8-amino-7-oxononanoate biosynthesis pathway in gut microbes as part of biotin synthesis. nih.govnih.gov Biotin is an essential cofactor for a range of carboxylase enzymes involved in fundamental metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism. ebi.ac.uk The gut microbiota's ability to synthesize biotin, involving the precursor 8-amino-7-oxononanoate, is a significant contribution to the host's metabolic capabilities.
Studies have identified the enzyme 8-amino-7-oxononanoate synthase (BioF) as a key player in this pathway, catalyzing the initial step in the formation of the biotin ring structure. nih.govnih.govacs.org The presence and activity of this pathway can vary among different bacterial species within the gut microbiome. nih.gov
Mendelian Randomization Analyses Linking Metabolites to Host Gene Expression
There are no Mendelian randomization (MR) studies found in the search results that specifically link This compound to host gene expression.
However, MR analyses have been conducted on the gut microbiota metabolic pathway involving the related compound, 8-amino-7-oxononanoate . One such study investigated the causal relationship between gut microbiota metabolic pathways and the expression of chondrosarcoma associated gene 1 (CSAG1). nih.gov The findings from this univariate MR analysis suggested a significant causal relationship between the 8-amino-7-oxononanoate biosynthesis pathway and CSAG1 expression. nih.gov This indicates that the genetic predisposition to alterations in this specific microbial metabolic pathway may influence the expression of a gene implicated in chondrosarcoma. nih.gov
It is critical to reiterate that these findings pertain to 8-amino-7-oxononanoate and its associated biosynthetic pathway. The strict focus of this article on This compound prevents the extrapolation of these results. Further research is required to determine if This compound has any role in host-microbe interactions or as a factor influencing host gene expression.
Advanced Methodologies for Research on 2 Oxononanoate
Biochemical and Biophysical Characterization Techniques
Biochemical and biophysical methods are fundamental to understanding how 2-oxononanoate interacts with biological macromolecules, particularly enzymes. These techniques provide quantitative data on reaction kinetics, binding affinities, and the thermodynamics of these interactions.
Enzymatic assays are crucial for characterizing the enzymes that synthesize or metabolize this compound. For instance, enzymes analogous to 8-amino-7-oxononanoate (B1240340) synthase (AONS), which catalyzes a key step in biotin (B1667282) biosynthesis, are studied using various assay types. nih.govnih.gov These assays monitor the progress of the enzymatic reaction by measuring the consumption of substrates or the formation of products over time.
Common approaches to assay the activity of enzymes interacting with α-oxo-acids like this compound include:
Chromatographic Assays: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify substrates and products, such as the release of Coenzyme A (CoA) from an acyl-CoA substrate. nih.gov
Mass Spectrometry-based Assays: Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the detection and quantification of the product after derivatization of its functional groups. nih.gov
Coupled Spectrophotometric Assays: These assays link the enzymatic reaction of interest to a second, color-producing reaction. For example, the activity of an α-oxoamine synthase can be monitored continuously using a colorimetric Knorr pyrrole (B145914) reaction, where the α-aminoketone product reacts to form a colored pyrrole. acs.org
Bioassays: These involve using a microorganism strain that requires the product of the enzymatic reaction for growth. The activity of the enzyme can be determined by measuring the extent of growth of an auxotrophic strain, such as an E. coli ΔbioF strain for AON synthase activity. nih.gov
The selection of an assay depends on the specific properties of the substrates and products, the required sensitivity, and the desired throughput.
Spectroscopic techniques are indispensable for elucidating the reaction mechanisms of enzymes that interact with this compound and for characterizing the structure of related compounds. sci-hub.se
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are often involved in the metabolism of amino acids and α-oxo-acids. nih.gov Changes in the UV-Vis spectrum can indicate the formation of key reaction intermediates, such as the external aldimine and quinonoid species, providing insight into the catalytic cycle. nih.govnih.gov For example, the reaction of serine palmitoyltransferase with alternative substrates can be monitored by observing time-dependent changes in the absorption spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are powerful tools for the structural elucidation of novel compounds derived from or related to this compound. mdpi.com Chemical shifts (δ), coupling constants (J), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and NOE (Nuclear Overhauser Effect) provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It can be used to confirm the presence of key groups like carbonyls (C=O) and esters in this compound and its derivatives. mdpi.com
The table below summarizes representative spectroscopic data for a related oxononanoate derivative, illustrating the type of information obtained from these analyses.
| Spectroscopic Technique | Key Observational Data for Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate mdpi.com |
| ¹H-NMR | Doublets at δ = 7.42 and 7.00 ppm (thiazole ring hydrogens); Signals for aliphatic chain and methoxy (B1213986) group. |
| ¹³C-NMR | Signals corresponding to carbonyl, imine, and aliphatic carbons, confirming the overall structure. |
| FT-IR | Characteristic absorption bands for functional groups such as C=O and C-N. |
| UV-Vis | Absorption maxima that provide information on the electronic transitions within the molecule's chromophores. |
| ESI-MS | Provides the mass-to-charge ratio, confirming the molecular weight of the synthesized compound. |
This table is interactive. Click on the data for more details.
To fully understand the interaction of this compound with its target proteins, it is essential to quantify the binding affinity, stoichiometry, and thermodynamics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free techniques for this purpose. biologymedjournal.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. researchgate.net In a typical experiment, a solution of this compound would be titrated into a sample cell containing the target enzyme. The resulting heat changes are measured, allowing for the direct determination of the binding affinity (KD), binding enthalpy (ΔH), and stoichiometry (n). harvard.edu From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. harvard.edu This technique is considered the "gold standard" for characterizing biomolecular interactions.
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. biologymedjournal.comnih.gov In a potential setup, an enzyme that binds this compound is immobilized on the sensor surface. A solution containing this compound is then flowed over the surface. biologymedjournal.com The binding of this compound to the immobilized enzyme causes a change in mass at the surface, which is detected as a change in the SPR signal. This allows for the real-time measurement of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. sigmaaldrich.com
| Technique | Parameters Measured | Key Advantages |
| ITC | KD (affinity), ΔH (enthalpy), n (stoichiometry), ΔS (entropy), ΔG (Gibbs free energy) | Provides a complete thermodynamic profile of the interaction in solution; Label-free. harvard.edu |
| SPR | kon (association rate), koff (dissociation rate), KD (affinity) | Real-time kinetic data; High sensitivity; Label-free. biologymedjournal.comnih.gov |
This is an interactive data table.
Spectroscopic Analyses (e.g., UV-Vis, NMR, FT-IR) for Mechanism Elucidation
Structural Biology Approaches
Structural biology methods provide atomic-level pictures of how enzymes recognize and bind this compound or its analogs. This information is critical for understanding the basis of substrate specificity and for guiding efforts in enzyme engineering or inhibitor design.
X-ray crystallography is a primary technique for obtaining high-resolution three-dimensional structures of proteins and protein-ligand complexes. wikipedia.orgyoutube.com The method involves growing a highly ordered crystal of the target enzyme, which is then exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the molecule can be built and refined. wikipedia.org
For enzymes that interact with oxo-acid substrates, such as 8-amino-7-oxononanoate synthase (AONS), X-ray crystallography has provided invaluable insights. nih.govnih.gov Crystal structures of AONS have been determined in its apo (unbound) and holo (PLP-bound) forms, as well as in complex with its product. nih.govnih.govacs.org These studies reveal the precise architecture of the active site, identify key amino acid residues involved in substrate binding and catalysis, and show conformational changes that occur during the reaction cycle. nih.govacs.org For example, the structure of E. coli AONS identified a deep cleft for the binding of pimeloyl-CoA and a cluster of positive residues at the entrance, presumed to bind the CoA diphosphate (B83284) group. nih.gov
| Enzyme | PDB ID | Resolution (Å) | Key Structural Insights |
| E. coli AONS (holoenzyme) | 1BS0 | 1.70 | Shows the internal aldimine linkage and the overall fold. nih.govcathdb.info |
| E. coli AONS (product complex) | 1DJE | 2.00 | Reveals rotation of the pyridine (B92270) ring and conformational changes upon product binding. nih.gov |
| Thermus thermophilus AOS (PLP-bound) | Not specified | 1.60 | Provides a high-resolution view of the PLP cofactor binding, laying a foundation for enzyme engineering. acs.org |
This table is interactive. Click on the data for more details.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large, flexible, or multi-component macromolecular assemblies that are difficult to crystallize. hrvatska-udruga-kristalografa.hrwikipedia.orgtechnologynetworks.com The method involves flash-freezing a solution of the sample in vitreous (non-crystalline) ice, preserving the macromolecules in their near-native state. technologynetworks.com Images of thousands or millions of individual particles are then taken with a transmission electron microscope and computationally combined to reconstruct a 3D model. wikipedia.orgnobelprize.org
Recent technological advances have enabled cryo-EM to achieve near-atomic resolution for a wide range of biological samples. wikipedia.orgtechnologynetworks.com While specific cryo-EM studies on this compound-binding proteins are not yet prevalent, the technique holds immense potential. It would be the method of choice for studying large enzymatic complexes involved in fatty acid metabolism or other pathways where this compound might be an intermediate. For instance, cryo-EM could be used to visualize a multi-enzyme complex as it processes a substrate through a channel, potentially capturing transient states involving this compound. Furthermore, its suitability for oxygen-sensitive metalloproteins makes it a powerful tool for studying enzymes that might utilize this compound in redox reactions under anaerobic conditions. nih.gov
X-ray Crystallography for High-Resolution Structure Determination
Mass Spectrometry-Based Analytical Techniques
Mass spectrometry (MS) stands as a cornerstone in the analysis of metabolites, offering unparalleled sensitivity and specificity. msu.edu Its application in studying this compound involves various hyphenated techniques that allow for both qualitative and quantitative analysis within complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. scioninstruments.com For the analysis of this compound, which is not inherently volatile, a derivatization step is typically required to convert it into a more volatile form, such as a methyl ester. scioninstruments.com This process involves replacing the acidic proton with a methyl group, thereby increasing its volatility and making it amenable to GC analysis. scioninstruments.com
In a typical GC-MS workflow for this compound profiling, the sample is first extracted and then derivatized. scioninstruments.comjchr.org The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. scioninstruments.com The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. scioninstruments.com As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). msu.eduscioninstruments.com
One study identified methyl 9-oxononanoate (B1257084) in used frying oils through GC-MS analysis after a two-step methylation process. aocs.org The initial transesterification was followed by methylation with diazomethane (B1218177) to convert any resulting acids into their methyl esters. aocs.org This allowed for the successful separation and identification of the compound. aocs.org
Table 1: Exemplary GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Column | HP Innowax capillary column (30 m × 0.25 mm i.d.) |
| Injection Mode | Split |
| Injector Temperature | 250°C |
| Oven Temperature Program | 90°C (2 min), then ramp to 240°C at 4°C/min, hold for 25 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-550 |
This table presents a hypothetical set of GC-MS parameters based on typical methods for analyzing similar compounds. Actual parameters may vary depending on the specific instrument and application.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex biological samples without the need for derivatization. wikipedia.orgmdpi.com
In LC-MS, the sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated as they pass through a column packed with a stationary phase, driven by a liquid mobile phase. wikipedia.org The separated analytes then enter the mass spectrometer through an interface, most commonly an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which ionizes the molecules. wikipedia.org The ions are then analyzed by the mass spectrometer.
The development of LC-MS/MS methods, where two mass analyzers are used in series, has further enhanced the specificity and sensitivity of the analysis. nih.gov This technique allows for the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation, and the analysis of the resulting product ions, providing a high degree of confidence in compound identification and quantification. nih.gov While specific detailed research findings on the direct LC-MS analysis of this compound are not abundant in the provided search results, the technique's successful application for other organic acids in complex matrices like human feces demonstrates its potential. mdpi.com
Table 2: General LC-MS Parameters for Organic Acid Analysis
| Parameter | Setting |
| Column | C18 or Porous Graphitic Carbon (PGC) |
| Mobile Phase | Gradient of water with formic acid and acetonitrile |
| Flow Rate | 0.2-0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI) in negative ion mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
This table outlines general parameters for LC-MS analysis of organic acids, which would be applicable to this compound. Specific conditions would need to be optimized.
Stable Isotope Labeling and Flux Analysis
Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds and quantify metabolic fluxes within a biological system. wikipedia.orgwikipedia.org This methodology involves introducing a substrate enriched with a stable isotope, such as ¹³C or ¹⁵N, into a cell culture or organism. wikipedia.orgsymeres.com The labeled atoms are incorporated into downstream metabolites, and their distribution can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
Metabolic Flux Analysis (MFA) utilizes the data from stable isotope labeling experiments to calculate the rates of metabolic reactions. wikipedia.orgnih.gov By analyzing the mass isotopomer distributions of key metabolites like this compound, researchers can gain a quantitative understanding of the activity of various metabolic pathways. frontiersin.orgcreative-proteomics.com This approach is invaluable for studying cellular metabolism under different conditions, such as in disease states or after genetic modifications. nih.govd-nb.info For instance, ¹³C-MFA has become a primary technique for quantifying intracellular fluxes in complex biological systems. nih.gov
While the direct application of stable isotope labeling to study this compound flux is not detailed in the provided search results, the principles of MFA are broadly applicable. wikipedia.orgnih.gov The analysis of labeling patterns in this compound and its related metabolites would reveal the contributions of different precursors and the activity of the enzymes involved in its synthesis and degradation.
Molecular Biology and Genetic Engineering Methodologies
The study of this compound is not limited to analytical chemistry; molecular biology and genetic engineering provide essential tools to investigate the enzymes and pathways involved in its metabolism.
Gene Cloning, Expression, and Mutagenesis for Enzyme Characterization
Understanding the function of enzymes that produce or consume this compound requires their isolation and characterization. Gene cloning is the foundational technique used to achieve this. bio-rad.com It involves isolating the gene encoding the enzyme of interest and inserting it into a vector, such as a plasmid, which can be replicated in a host organism like Escherichia coli. bio-rad.comsigmaaldrich.com
Once the gene is cloned, it can be overexpressed in the host organism to produce large quantities of the enzyme for purification and subsequent characterization. bio-rad.comnih.gov Researchers can then study the enzyme's substrate specificity, kinetic parameters, and optimal reaction conditions. For example, the gene for 8-amino-7-oxononanoate synthase (BioF), an enzyme involved in biotin biosynthesis that utilizes a related compound, has been cloned and the enzyme characterized. nih.govnih.govwikipedia.org
Site-directed mutagenesis is a further refinement of this approach, allowing researchers to make specific changes to the amino acid sequence of the enzyme. By observing the effects of these mutations on enzyme activity, scientists can identify key residues involved in catalysis and substrate binding.
Table 3: Key Enzymes in Pathways Related to Oxo-Acids
| Enzyme | Gene | Function | Organism Example |
| 8-amino-7-oxononanoate synthase | bioF | Catalyzes the condensation of pimeloyl-CoA and L-alanine to form 8-amino-7-oxononanoate. nih.govwikipedia.orgresearchgate.net | Escherichia coli, Bacillus subtilis nih.gov |
| β-ketoacyl-CoA thioesterase | fadM | Involved in the β-oxidation cycle and can act on various chain length substrates. nih.gov | Providencia sneebia nih.gov |
Pathway Reconstruction and Metabolic Engineering Approaches
The knowledge gained from enzyme characterization can be used to reconstruct metabolic pathways in silico and in vivo. pnas.org By identifying all the enzymes involved in the synthesis and degradation of this compound, a complete picture of its metabolic network can be assembled.
Metabolic engineering takes this a step further by manipulating these pathways to achieve a desired outcome, such as the overproduction of a specific chemical. nih.govnih.gov This can involve overexpressing genes for key enzymes, deleting genes for competing pathways, or introducing heterologous genes from other organisms. nih.govwisc.edu For example, metabolic engineering of E. coli has been used to produce medium-chain length methyl ketones by manipulating the β-oxidation cycle, a pathway related to fatty acid metabolism. nih.gov Such strategies could potentially be applied to control the production of this compound or its derivatives. The ultimate goal of these approaches is to develop microbial cell factories for the sustainable production of valuable chemicals. frontiersin.org
Computational and Bioinformatic Tools
The study of this compound, a nine-carbon alpha-keto acid, benefits significantly from advanced computational and bioinformatic methodologies. These in silico approaches complement experimental research by providing detailed insights into molecular interactions, evolutionary relationships of metabolizing enzymes, and the systemic role of this compound within complex metabolic networks. These tools are indispensable for interpreting experimental data, formulating new hypotheses, and guiding the design of future research.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as this compound, and its target enzyme at an atomic level. These methods provide a virtual window into the dynamic processes that govern molecular recognition, substrate binding, and catalysis.
Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor, such as the active site of an enzyme. For this compound, docking studies can be performed with enzymes known to process α-keto acids, like the branched-chain α-ketoacid dehydrogenase (BCKD) complex. nih.gov Although the BCKD complex primarily metabolizes branched-chain amino acid derivatives, its E1 subunit has a degree of substrate promiscuity. wikipedia.org Docking simulations can elucidate the specific binding mode of this compound within the E1 active site, identifying key amino acid residues involved in its stabilization through hydrogen bonds, and hydrophobic and electrostatic interactions. The resulting binding affinity scores from these simulations can rank potential metabolizing enzymes and compare the binding efficiency of this compound with other natural substrates.
Molecular Dynamics (MD) Simulations build upon the static snapshots from docking by simulating the movement of every atom in the enzyme-ligand complex over time. core.ac.uk This provides a detailed view of the conformational changes that occur during ligand binding and catalysis. For instance, MD simulations of the human dihydrolipoamide (B1198117) dehydrogenase (LADH or E3), a common subunit in 2-oxoacid dehydrogenase complexes, have been used to understand the structural basis of enzyme dysfunction caused by pathogenic mutations. researchgate.net Similar simulations could reveal how the binding of this compound influences the flexibility and dynamics of the enzyme's active site loops, which are often crucial for substrate entry and product release. Furthermore, MD simulations can be used to investigate the impact of mutations on the enzyme's ability to process this compound, providing a molecular explanation for altered metabolic phenotypes. nih.gov
Table 1: Application of Molecular Docking and Dynamics Simulations in 2-Oxoacid Research
| Computational Method | Application | Key Insights for this compound Research |
|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein. | - Identification of potential enzymes that bind this compound.
Phylogenetic and Evolutionary Analyses of Enzyme Families
Phylogenetic analysis is a cornerstone of bioinformatics, used to infer the evolutionary relationships between genes and proteins. By studying the enzyme families responsible for 2-oxoacid metabolism, researchers can trace their origins, understand their diversification, and predict the function of uncharacterized enzymes that may act on this compound.
The primary enzymes that metabolize 2-oxoacids are the 2-oxoacid dehydrogenase (OADH) complexes. nih.gov Phylogenetic analyses of the subunits of these complexes, particularly the substrate-specific E1 component, reveal a complex evolutionary history. For example, studies on the OADH complexes in the archaeon Haloferax volcanii have shown that the genes for different OADH complexes were likely acquired independently from bacteria. nih.gov Phylogenetic trees constructed from the amino acid sequences of the E1α and E1β subunits show that some archaeal OADHs group with bacterial acetoin (B143602) dehydrogenases rather than with other archaeal OADHs. nih.gov This suggests a horizontal gene transfer event and subsequent adaptation to new substrates, which could include medium-chain α-keto acids like this compound.
These analyses typically involve the following steps:
Sequence Retrieval: Identifying and collecting amino acid sequences of known 2-oxoacid dehydrogenases from various organisms in public databases.
Multiple Sequence Alignment: Aligning the sequences to identify conserved regions and variable positions.
Phylogenetic Tree Construction: Using computational methods like Maximum Likelihood or Bayesian inference to build a tree that represents the evolutionary history of the enzyme family. nih.govpsu.edu
Such analyses have also revealed instances of intragenomic recombination, where different versions of a protein domain, like the lipoyl-binding domain found in the E2 subunit, have been exchanged and homogenized within a single organism's genome. oup.comoup.com Understanding these evolutionary patterns helps in classifying newly discovered dehydrogenases and in predicting their substrate specificity, thereby identifying candidate enzymes for the metabolism of this compound.
Table 2: Key Findings from Phylogenetic Analysis of 2-Oxoacid Dehydrogenase Families
| Enzyme Subunit | Organism Group | Evolutionary Finding | Implication for this compound Research |
|---|---|---|---|
| OADH E1α and E1β | Archaea (Haloferax volcanii) | Independent acquisition from bacterial acetoin dehydrogenases. nih.gov | Suggests a broad substrate range for acquired enzymes, potentially including this compound. |
| PDH E1α and E1β | Microsporidia (Nosema locustae) | Mitochondrial origin despite the absence of mitochondria, grouping with other mitochondrial PDH genes. psu.edu | Highlights the retention of core metabolic enzymes that could have adapted to new roles. |
| Lipoyl-binding domain (E2) | Bacteria and Eukaryotic Mitochondria | Evidence of recurrent intragenomic recombination leading to sequence homogenization. oup.comoup.com | Indicates evolutionary pressure to maintain functional interactions within the complex, which could influence substrate channeling. |
Metabolic Network Modeling and Flux Balance Analysis
Metabolic network modeling provides a systems-level understanding of how this compound is integrated into the broader metabolic landscape of a cell or organism. These models are mathematical representations of all known metabolic reactions and can be used to predict metabolic fluxes under different conditions.
Metabolic Network Reconstruction is the process of assembling a genome-scale model (GEM) from genomic and biochemical data. A GEM for an organism that metabolizes this compound would include the enzymatic reactions involved in its synthesis and degradation, as well as its connections to other pathways, such as fatty acid metabolism and amino acid catabolism. researchgate.netmdpi.com For instance, the metabolism of medium-chain fatty acids is closely linked to the pathways that would handle this compound. researchgate.netcreative-proteomics.com
Flux Balance Analysis (FBA) is a computational method used to analyze these metabolic networks. plos.org FBA calculates the flow of metabolites through the network by solving a system of linear equations, assuming a steady state where the production and consumption of each internal metabolite are balanced. plos.orgnih.gov A key component of FBA is the definition of an objective function, which is typically the maximization of biomass production (representing cell growth) or the production of a specific metabolite. biorxiv.org
By applying FBA to a GEM that includes this compound metabolism, researchers can:
Predict Metabolic Fates: Determine the likely catabolic products of this compound and how its carbon skeleton is distributed among various biosynthetic pathways.
Identify Essential Genes and Reactions: Perform in silico gene knockouts to identify enzymes that are critical for growth in the presence of this compound as a carbon source. biorxiv.org
Guide Metabolic Engineering: Predict the effects of genetic modifications aimed at enhancing the production or degradation of this compound. For example, FBA can be used to identify metabolic bottlenecks in pathways producing medium-chain fatty acids, which could be analogous to pathways involving this compound. researchgate.net
A relevant example is the use of FBA to study the biotin biosynthesis pathway, which involves the metabolite 8-amino-7-oxononanoate, a compound structurally similar to this compound. FBA has been used to predict fluxes through this pathway and to understand its regulation and essentiality in organisms like E. coli and Mycobacterium tuberculosis. plos.orgnih.govbiorxiv.org
Table 3: Applications of Metabolic Network Modeling and Flux Balance Analysis
| Technique | Description | Relevance to this compound Research |
|---|
| Metabolic Network Reconstruction | Assembling a comprehensive, genome-scale map of an organism's metabolism. | - Incorporating this compound pathways into existing models.
Emerging Research Frontiers and Future Directions
Design and Synthesis of 2-Oxononanoate Analogs as Mechanistic Probes
The development of chemical probes is a crucial endeavor in biomedical research, providing essential tools for the interrogation of biological systems. olemiss.edu The design and synthesis of analogs of this compound are critical for elucidating its metabolic pathways and identifying the enzymes involved. These synthetic probes can be engineered with specific features, such as fluorescent tags or photoactivatable crosslinking groups, to facilitate their detection and to capture interacting proteins. researchgate.netmdpi.com
One approach involves creating analogs that mimic the natural substrate but contain a reactive group for covalent modification of the target enzyme. For example, analogs inspired by irreversible inhibitors of enzymes like monoamine oxidases have been successfully developed. researchgate.net These probes can help to identify and characterize enzymes that metabolize this compound. Another strategy is to synthesize analogs with isotopic labels (e.g., ¹⁴C or ³H) to trace their metabolic fate within a cell or organism. nih.gov
The synthesis of such analogs often involves multi-step chemical reactions. For instance, the creation of a detergent-linked adenosine (B11128) conjugate involved a four-step process including tosylation, amination, and EDC-coupling. olemiss.edu Similarly, the synthesis of 2,8-dihydroxychrysene from 3-(3-methoxyphenyl)propanoic acid required five steps. olemiss.edu These synthetic efforts, while complex, provide invaluable tools for studying the specific roles of this compound and its metabolites.
| Probe Type | Design Strategy | Application | Reference |
| Fluorescently-labeled Analogs | Incorporation of a fluorophore to enable visualization by microscopy. | Tracing the subcellular localization of the analog. | mdpi.com |
| Radio-labeled Analogs | Incorporation of a radioactive isotope (e.g., ³H, ¹⁴C). | Monitoring the in vivo fate and metabolism of the analog. | nih.gov |
| Activity-Based Probes | Inclusion of a reactive group for covalent binding to target enzymes. | Identifying and characterizing enzymes that interact with the analog. | researchgate.net |
| Photo-crosslinking Probes | Inclusion of a photoactivatable group to form covalent bonds with interacting proteins upon UV irradiation. | Capturing transient protein-metabolite interactions. | researchgate.net |
Elucidation of Regulatory Mechanisms Governing this compound Metabolism
The metabolism of this compound is intricately regulated to maintain cellular homeostasis. Understanding these regulatory mechanisms is key to comprehending its physiological and pathological roles. In many bacteria, the biosynthesis of related α-oxoamine compounds is known to be complex and often controlled by transcriptional regulators. princeton.edu
For example, in Pseudomonas aeruginosa, LysR-type transcriptional regulators are crucial for the temporal control of secondary metabolite production. princeton.edu In Burkholderia thailandensis, a global regulator, ScmR, has been identified to control the production of various secondary metabolites by interacting with pathway-specific regulators. princeton.edu It is plausible that similar regulatory networks govern this compound metabolism.
The enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), which catalyzes a key step in biotin (B1667282) biosynthesis, provides a well-studied model for the regulation of α-oxoamine synthases. nih.govacs.org The activity of AONS is dependent on the availability of its substrates, L-alanine and a pimeloyl-thioester, and the binding of these substrates induces conformational changes in the enzyme that are critical for catalysis. acs.org Furthermore, studies have shown that different bacterial species utilize different acyl chain donors for this reaction, highlighting the diversity of metabolic strategies. nih.govresearchgate.net
| Regulatory Level | Mechanism | Example Organism/System | Reference |
| Transcriptional Regulation | Global regulators (e.g., ScmR) and pathway-specific regulators control gene expression of metabolic enzymes. | Burkholderia thailandensis | princeton.edu |
| Substrate Availability | The concentration of precursors influences the rate of the metabolic pathway. | Biotin biosynthesis (AONS) | acs.org |
| Enzyme Conformation | Substrate binding induces conformational changes in the enzyme, affecting its catalytic activity. | E. coli 8-amino-7-oxononanoate synthase (AONS) | acs.org |
| Substrate Specificity | Different organisms may utilize different forms of the same precursor molecule. | Bacillus subtilis vs. Escherichia coli (BioF enzyme) | nih.govresearchgate.net |
Engineering of Microbial Platforms for Enhanced Bioproduction
Microorganisms are widely utilized for the production of a diverse range of chemicals, from biofuels to pharmaceuticals. genomatica.comfrontiersin.org Engineering these microbial "cell factories" holds significant promise for the sustainable and cost-effective production of this compound and its derivatives. This involves the application of metabolic engineering and synthetic biology tools to optimize microbial strains for high-yield production. nih.govnih.gov
A key strategy is the heterologous expression of biosynthetic genes in a host organism like Escherichia coli or yeast. frontiersin.org This often requires codon optimization of the genes for efficient expression in the chosen host. The entire biosynthetic pathway can be reconfigured and optimized to enhance product yield. frontiersin.org For instance, genetic circuits with engineered enzymes showing higher catalytic efficiency have been shown to significantly increase the production of target compounds. frontiersin.org
Furthermore, improving the tolerance of microbial hosts to the desired product and to process conditions, such as low oxygen, is crucial for industrial-scale bioproduction. nih.gov Techniques like redox cofactor engineering and genome-scale metabolic modeling can be employed to improve bioconversion processes under anaerobic or microaerobic conditions, which are often preferred in large-scale fermentations. genomatica.comnih.gov
| Engineering Strategy | Description | Example Application | Reference |
| Heterologous Gene Expression | Introducing genes from one organism into another to establish a new metabolic pathway. | Expression of Micromonospora and Staphylococcus genes in E. coli for antibiotic synthesis. | frontiersin.org |
| Pathway Optimization | Modifying the expression levels of pathway enzymes to balance metabolic flux. | Reconfiguring a biosynthetic pathway in E. coli for the synthesis of 11-methoxy-bisnoryangonin. | frontiersin.org |
| Enzyme Engineering | Improving the catalytic efficiency and substrate specificity of key enzymes. | Engineering enzymes in a genetic circuit to increase pterostilbene (B91288) production. | frontiersin.org |
| Host Strain Improvement | Enhancing the host's tolerance to product toxicity and process stress. | Improving microbial bioproduction under low-oxygen conditions. | nih.gov |
| Process Optimization | Developing fermentation strategies, such as microaerobic conditions, to improve yield and productivity. | Implementation of a microaerobic fermentation process for 1,4-butanediol (B3395766) (BDO) production. | genomatica.com |
Systems Biology Approaches to Integrate this compound Metabolism into Cellular Contexts
Systems biology offers a holistic framework for understanding complex biological processes by integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnumberanalytics.com This approach is essential for placing the metabolism of this compound within the broader context of cellular networks. By constructing and analyzing mathematical models, researchers can simulate and predict how this metabolic pathway interacts with other cellular functions. nih.govgonzalezresearchgroup.com
Genome-scale metabolic models (GEMs) are powerful tools in this regard. nih.gov They can be used to analyze the flow of metabolites (fluxomics) through the cell and to identify key control points in metabolic pathways. gonzalezresearchgroup.com For example, in silico and in vivo metabolic flux analysis has been used to uncover the roles of specific enzymes in the fermentative metabolism of E. coli. gonzalezresearchgroup.com
Integrating various omics datasets can reveal how the cell globally responds to changes in this compound levels. nih.gov This can help to identify regulatory hubs and signaling pathways that are influenced by this compound. Such a systems-level understanding is crucial for both fundamental research and for applications in metabolic engineering and medicine. nih.govnumberanalytics.com
| Systems Biology Tool | Description | Application in Metabolic Research | Reference |
| Genomics | Study of an organism's complete set of DNA. | Identifying genes involved in a metabolic pathway. | nih.gov |
| Transcriptomics | Analysis of all RNA molecules in a cell. | Measuring changes in gene expression in response to metabolic perturbations. | nih.gov |
| Proteomics | Large-scale study of proteins. | Quantifying changes in protein levels and post-translational modifications. | nih.gov |
| Metabolomics | Comprehensive analysis of all metabolites in a biological sample. | Directly measuring the levels of this compound and related compounds. | nih.gov |
| Genome-Scale Metabolic Models (GEMs) | Mathematical models that represent the entire metabolic network of an organism. | Simulating metabolic fluxes and predicting the effects of genetic modifications. | nih.govgonzalezresearchgroup.com |
Development of Novel Analytical Techniques for In Situ and In Vivo Monitoring of this compound
The ability to monitor the concentration and localization of this compound in real-time within living cells and organisms is critical for understanding its dynamic roles. This requires the development of sensitive and specific analytical techniques that can operate in situ and in vivo. nih.govsu.se
Traditional analytical methods often require sample collection and processing, which can be invasive and may not reflect the true biological state. su.se To overcome this, researchers are developing microfabricated sampling probes coupled with mass spectrometry to achieve high spatiotemporal resolution in chemical monitoring. nih.gov These microprobes can be over 1000 times smaller than conventional microdialysis probes, allowing for minimally invasive sampling from specific tissues or even single cells. nih.gov
Other promising approaches include paper-based analytical devices (PADs) for simple and cost-effective on-site detection, and advanced spectroscopic methods like Raman spectroscopy for non-invasive monitoring. su.sefrontiersin.org Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the sensitive detection of volatile or derivatized metabolites in biological samples. frontiersin.org The development of such innovative analytical tools will be instrumental in advancing our understanding of this compound's function in complex biological systems.
| Analytical Technique | Principle | Advantages for In Situ/In Vivo Monitoring | Reference |
| Microfabricated Sampling Probes with Mass Spectrometry | Miniaturized probes for continuous sampling from a specific location, coupled to a highly sensitive detector. | High spatial and temporal resolution, minimally invasive. | nih.gov |
| Paper-Based Analytical Devices (PADs) | Low-cost, portable devices that use colorimetric or electrochemical readouts. | Simple, inexpensive, and suitable for on-site analysis without complex equipment. | su.se |
| Raman Spectroscopy | A non-invasive optical technique that measures molecular vibrations. | Capable of real-time, in situ monitoring of multiple analytes without the need for labels. | frontiersin.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | High sensitivity and specificity for the detection of metabolites in complex mixtures. | frontiersin.org |
| Digital Autoradiography | Imaging technique to visualize the distribution of radiolabeled compounds in tissues. | Allows for sensitive quantification of compounds and their metabolites in biological matrices. | nih.gov |
Q & A
Q. What strategies are effective for addressing data variability in this compound’s enzymatic inhibition profiles?
- Methodological Answer : Apply sensitivity analysis to identify outlier data points influenced by assay conditions (e.g., buffer ionic strength, cofactor availability). Use hierarchical clustering to group datasets by experimental parameters and perform meta-regression to isolate confounding variables. Cross-validate results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .
Q. How should researchers design computational models to predict this compound’s reactivity in non-aqueous solvents?
- Methodological Answer : Develop density functional theory (DFT) models with solvation corrections (e.g., COSMO-RS) to simulate reaction pathways. Validate predictions against experimental kinetic data (e.g., Arrhenius plots) and refine parameters using Bayesian optimization. Incorporate solvent polarity indices and hydrogen-bonding descriptors to improve model accuracy .
Q. What experimental controls are critical for isolating this compound’s role in multi-enzyme cascades?
- Methodological Answer : Implement knockout controls (e.g., CRISPR-Cas9 enzyme deletions) and isotopic tracing to track carbon flux. Use differential scanning calorimetry (DSC) to monitor conformational changes in enzymes. Include time-course experiments to distinguish primary vs. secondary metabolic effects .
Q. How can interdisciplinary approaches enhance the study of this compound’s interactions with lipid membranes?
- Methodological Answer : Combine molecular dynamics (MD) simulations with neutron reflectometry to model membrane insertion dynamics. Validate with Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms. Cross-reference findings with fluorescence anisotropy data to assess membrane fluidity changes .
Guidelines for Data Interpretation and Reporting
- Contradiction Analysis : When conflicting data arise, prioritize studies with transparent methodologies (e.g., full disclosure of HPLC gradients, statistical power calculations) and replicate experiments under standardized conditions .
- Statistical Rigor : For ANOVA-based studies, ensure homogeneity of variance (Levene’s test) and normality (Shapiro-Wilk test). Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological significance .
- Ethical Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplemental data inclusion, ensuring raw datasets and instrument calibration logs are archived .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
